Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives are active pharmaceutical intermediates . They have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
Synthesis Analysis
The synthesis of these derivatives involves a series of reactions producing 6-phenyl-4,5,6,7-tetrahydro-benzo[b]thiophene derivatives tethered with carbamate, chloroacetamide, and amide functionalities . Subsequent condensation of chloroacetamides with morpholine and 1-(pyridin-2-yl)piperazine led to nucleophilic displacement of the chloride anion .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a carboxyl group at the meta position of the phenyl ring . This structure plays a vital role in dual kinase inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, nucleophilic displacement, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their IR spectra, 1H-NMR, and 13C-NMR .Scientific Research Applications
Pharmaceutical Intermediate
This compound serves as an active pharmaceutical intermediate. For instance, its condensation with salicylaldehyde can yield a tridentate Schiff base, which has been used to form copper (II) complexes .
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have shown potential in anti-inflammatory and analgesic activities. They have been compared with known drugs such as indomethacin and celecoxib for their effectiveness and associated ulcerogenic index .
Biological Activity
The compound’s derivatives have been synthesized and studied for their biological activity. Although the specific activities are not detailed in the search results, this indicates a broad interest in the biological applications of these compounds .
Molecular Docking Studies
Studies involving molecular docking have been conducted to understand the interactions of this compound’s derivatives with various biological targets. This is crucial for drug design and understanding the mechanism of action .
Therapeutic Importance
Compounds containing the thiophene nucleus, which is part of the structure of our compound of interest, have shown diverse therapeutic activities. They have been used as anti-inflammatory agents and serotonin antagonists in treatments related to Alzheimer’s disease .
Antitubulin Agents
New antitubulin agents based on related molecular skeletons have been designed and synthesized. These compounds have been evaluated for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which leads to its deactivation .
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . As a result, PTEN remains active, exerting its tumor suppressor effects.
Biochemical Pathways
The compound affects the PTEN pathway. Under normal conditions, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . The compound’s inhibitory action on these kinases prevents pten phosphorylation, allowing it to remain active . Active PTEN can then exert its tumor suppressor effects, which include inhibiting cell proliferation and promoting apoptosis.
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of the compound’s action is the prevention of PTEN deactivation . This leads to an increase in active PTEN, which can inhibit cell proliferation and promote apoptosis. Therefore, the compound may have potential antitumor effects.
properties
IUPAC Name |
ethyl 4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S2/c1-2-30-21(27)24-11-13-25(14-12-24)32(28,29)16-9-7-15(8-10-16)19(26)23-20-22-17-5-3-4-6-18(17)31-20/h7-10H,2-6,11-14H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJRTEDQCJFCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.